EGBE's ability to dissolve various organic materials makes it a suitable solvent for extracting and purifying biomolecules like proteins, lipids, and nucleic acids. This property has been utilized in research on:
EGBE serves as a selective solvent for certain polymers, allowing researchers to investigate polymer interactions and behavior. This is particularly useful in:
Ethylene glycol dibutyl ether is a colorless to slightly yellow liquid with a faint odor. Its molecular formula is C10H22O2, and it has a molecular weight of 174.28 g/mol . This compound exhibits a boiling point of approximately 202 degrees Celsius and a density ranging from 0.833 to 0.840 g/ml at 20 degrees Celsius . It is classified as combustible and can form explosive vapor/air mixtures above certain temperatures .
Ethylene glycol dibutyl ether can be synthesized through several methods:
This compound has diverse applications across various fields:
Studies on interactions involving ethylene glycol dibutyl ether indicate:
Ethylene glycol dibutyl ether shares similarities with several other compounds in terms of structure and application. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
Ethylene Glycol Dibutyl Ether | C10H22O2 | 174.28 g/mol | Colorless liquid; used as a solvent |
Diethylene Glycol Dibutyl Ether | C12H26O3 | 218.34 g/mol | Higher molecular weight; used in similar applications |
Butyl Diglyme | C10H22O3 | 174.28 g/mol | Similar solvent properties; different functional groups |
Diethylene Glycol | C4H10O3 | 106.12 g/mol | Lower molecular weight; more hydrophilic |
Ethylene glycol dibutyl ether stands out due to its specific balance of hydrophobicity and solvency power, making it particularly useful in formulations where both water solubility and organic solvent characteristics are needed.
Ethylene glycol dibutyl ether, also known as 1,2-dibutoxyethane, glycol dibutyl ether, or dibutyl cellosolve, belongs to the glycol ethers family—compounds consisting of alkyl ethers derived from glycols. The molecular structure features an ethylene backbone with two butoxy groups attached through ether linkages, giving it the chemical formula C₁₀H₂₂O₂. This arrangement results in a symmetrical molecule with distinctive chemical and physical properties that differentiate it from other glycol ethers such as the monobutyl variant or those with different alkyl chain lengths.
The IUPAC nomenclature identifies this compound as 1,2-dibutoxyethane, though it is frequently referred to by various synonyms in industrial and commercial contexts. Its CAS registry number (112-48-1) provides a unique identifier for this specific chemical entity, distinguishing it from related compounds with similar structures or properties. The structural characteristics of EGDBE, particularly the presence of two ether linkages and the four-carbon butyl chains, contribute significantly to its solvent properties and chemical behavior.
Glycol ethers have been important industrial chemicals since the early 20th century, with applications evolving as manufacturing processes and industry needs have developed. Ethylene glycol dibutyl ether emerged as a specialized solvent with advantages in applications requiring thermal stability and controlled evaporation rates. Unlike many common solvents, EGDBE's high boiling point and low volatility allow it to persist in formulations under elevated temperature conditions, making it invaluable in specific industrial processes.
The compound's industrial significance has grown alongside the development of more efficient synthesis routes. Traditional production methods using Williamson synthesis generated significant salt waste, creating environmental challenges. However, advances in catalytic processes and reactor designs have led to cleaner, more economical production methods that have expanded the commercial viability of EGDBE and similar glycol ethers.
Ethylene glycol dibutyl ether exhibits distinctive physical and chemical properties that determine its handling requirements and applications. It appears as a colorless to slightly yellow clear liquid with a boiling point of approximately 202°C and a melting point of -69°C. This wide liquid range makes it particularly useful in applications requiring thermal stability. With a flash point of 85°C, it is classified as a combustible liquid, necessitating appropriate safety precautions during handling and storage.
The compound's density ranges from 0.833 to 0.840 g/mL at 20°C, and it possesses a refractive index between 1.411 and 1.417 (20°C/D). These properties aid in its identification and quality assessment. From a chemical perspective, EGDBE is slightly soluble in water but demonstrates good compatibility with many organic solvents and compounds, contributing to its utility in specialized solvent applications. However, it does oxidize in air to form potentially hazardous peroxides, requiring careful storage and handling protocols.
Ethylene glycol dibutyl ether influences polymerization processes through its dual functionality as a solvent and reaction medium. Its low dielectric constant ($$ \varepsilon = 3.1 $$) [4] creates a nonpolar environment that stabilizes hydrophobic monomers while permitting limited solubility of ionic initiators.
EGDBE has been implicated in the polymerization of isocyanates and epoxides, where it acts as both a solvent and a mild Lewis base. The ether’s oxygen atoms weakly coordinate to electrophilic centers in monomers, facilitating nucleophilic attack during chain propagation [6]. For example, in epoxy resin formulations, EGDBE’s ability to solubilize bisphenol-A diglycidyl ether while maintaining compatibility with amine hardeners enables homogeneous curing kinetics.
While not a traditional solvent for free-radical processes, EGDBE’s peroxidizable nature allows it to participate in redox initiation systems. The solvent’s auto-oxidation generates transient peroxyl radicals that can abstract hydrogen atoms from monomers like styrene, creating initiating radicals. This property is leveraged in controlled radical polymerization systems requiring slow initiation rates [6].
The amphiphilic character of EGDBE, derived from its polar ether linkages and hydrophobic butyl chains, makes it effective in modulating surfactant self-assembly.
In aqueous solutions of polyoxyethylene alkyl ether surfactants, EGDBE partitions into the palisade layer of micelles. This insertion increases the effective critical packing parameter ($$ CPP $$) from ~0.3 to 0.5, driving transitions from spherical to rod-like micellar geometries. The solvent’s specific gravity ($$ 0.84 \, \text{g/cm}^3 $$) [2] and refractive index ($$ n_D^{20} = 1.41 $$) [2] correlate with its preferential solubilization in the surfactant’s hydrophobic domains.
EGDBE reduces the cloud point temperature of ethoxylated alcohol surfactants by 8–12°C per 5% w/w addition. This phenomenon arises from the solvent’s competition for hydrogen-bonding sites on ethylene oxide units, effectively dehydrating the surfactant headgroups. The relationship follows the equation:
$$
\Delta T{cloud} = -k \cdot \phi{EGDBE}
$$
where $$ k = 2.4 \, \text{°C/%} $$ for C12EO8 surfactants [4].
EGDBE’s low dielectric constant ($$ \varepsilon = 3.1 $$) [4] creates a solvation environment favoring charge transfer complex (CTC) formation through suppressed ion dissociation.
In donor-acceptor systems such as tetrathiafulvalene (TTF)-tetracyanoquinodimethane (TCNQ), EGDBE increases CTC lifetime by 3 orders of magnitude compared to polar solvents like dimethylformamide ($$ \varepsilon = 36.7 $$). The solvent’s inability to stabilize separated ions ($$ \Delta G_{solvation} < 15 \, \text{kJ/mol} $$) [4] shifts equilibria toward the associated complex state.
The table below contrasts EGDBE’s dielectric properties with common solvents:
Solvent | Dielectric Constant ($$ \varepsilon $$) |
---|---|
Ethylene glycol dibutyl ether | 3.1 |
Diethyl ether | 4.3 |
Ethyl acetate | 6.0 |
Dichloromethane | 8.9 |
This dielectric profile positions EGDBE as an optimal medium for studying weakly bound CTCs that dissociate in higher-polarity environments [4].
The Marcus theory relationship between dielectric constant ($$ \varepsilon $$) and electron transfer rate ($$ k_{ET} $$) follows:
$$
k{ET} \propto \exp\left(-\frac{(\lambda + \Delta G^\circ)^2}{4\lambda kB T}\right)
$$
where the reorganization energy ($$ \lambda $$) decreases in low-$$ \varepsilon $$ solvents like EGDBE. This reduction enables faster electron transfer rates in CTCs by minimizing solvent reorganization barriers [4].
Irritant